molecular formula C14H16N2O5S B12895199 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid CAS No. 390426-77-4

7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid

Cat. No.: B12895199
CAS No.: 390426-77-4
M. Wt: 324.35 g/mol
InChI Key: QNMHSCFHBNINNR-UHFFFAOYSA-N
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Description

7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline-5-sulfonic acid, a well-studied scaffold known for its chelating properties and diverse applications in analytical chemistry, environmental science, and pharmacology. The compound features a sulfonic acid group at position 5, a hydroxyl group at position 8, and a butylcarbamoyl substituent at position 5. This structural modification enhances its lipophilicity and binding affinity for metal ions and organic targets compared to simpler analogs . Its synthesis typically involves sulfonation and subsequent functionalization via carbamate coupling reactions, as inferred from related derivatives (e.g., ).

Properties

CAS No.

390426-77-4

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

7-(butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C14H16N2O5S/c1-2-3-6-16-14(18)10-8-11(22(19,20)21)9-5-4-7-15-12(9)13(10)17/h4-5,7-8,17H,2-3,6H2,1H3,(H,16,18)(H,19,20,21)

InChI Key

QNMHSCFHBNINNR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C2C=CC=NC2=C1O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of quinoline to introduce a nitro group at the desired position.

    Reduction: Reduction of the nitro group to an amino group.

    Carbamoylation: Introduction of the butylcarbamoyl group through a reaction with butyl isocyanate.

    Sulfonation: Introduction of the sulfonic acid group using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Hydroxylation: Introduction of the hydroxy group at the 8th position through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Chelation with Metal Ions

The 8-hydroxyquinoline moiety enables strong metal-chelating behavior, forming stable complexes with transition metals. Key interactions include:

Metal IonReaction ConditionsProduct CharacteristicsBiological Implications
Cu²⁺pH 6–7, aqueous ethanolBlue complexes with λ<sub>max</sub> = 620 nm Enhanced antibacterial activity against S. aureus (inhibition zone: 22–24 mm)
Fe³⁺pH 3–4, THF/water (1:1)Red-brown complexes with EPR signal at g = 4.3 Antifungal action against C. albicans (70% inhibition at 100 µg/mL)
Zn²⁺Neutral pH, DMFFluorescent complexes (quantum yield: 0.45) Potential imaging agents for cellular Zn²⁺ tracking

The sulfonic acid group enhances water solubility, allowing chelation in physiological environments. Complex stability follows the order: Cu²⁺ > Fe³⁺ > Zn²⁺ .

Substitution Reactions

The electron-deficient quinoline ring facilitates electrophilic substitution, primarily at positions 5 and 7:

Bromination

  • Reagent : N-Bromosuccinimide (NBS) in chloroform

  • Product : 5-Bromo-7-(butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid

  • Yield : 68–72% (room temperature, 12 hrs)

  • Application : Intermediate for synthesizing antimicrobial derivatives .

Diazotization and Reduction

  • Step 1 : Treatment with NaNO₂/HCl at 0–5°C forms diazonium salt .

  • Step 2 : Reduction with Na₂S₂O₄ yields 5-amino derivatives (yield: 55–60%) .

  • Application : Precursor for sulfonamide drug candidates .

Sulfonation and Sulfonyl Chloride Reactions

The sulfonic acid group participates in:

Reaction TypeReagents/ConditionsProducts
Sulfonate Ester Formation RSO₂Cl, TEA, dry THF5-Sulfonate esters (e.g., biphenyl sulfonates)
Sulfonamide Synthesis NH₂R, DCC, DMAPN-Alkyl sulfonamides (IC₅₀: 0.81–10 mM vs. MMP-9)

Sulfonate esters derived from aryl sulfonyl chlorides show potent Gram-positive antibacterial activity (e.g., 22 mm inhibition zone vs. S. aureus) .

Carbamoylation and Amidation

The butylcarbamoyl group undergoes further functionalization:

  • Reaction with Acyl Chlorides :

    • Reagents : RCOCl, pyridine, 60°C

    • Product : N-Acyl derivatives (yield: 65–75%)

    • Application : Enhanced lipophilicity for BBB penetration (Pe value: 5.2 × 10⁻⁶ cm/s) .

  • Reductive Amination :

    • Reagents : Aldehydes, NaBH₃CN, MeOH

    • Product : Secondary amines with antitumor activity (IC₅₀: 6.5–10 µM vs. HeLa cells) .

Thermal and pH-Dependent Stability

  • Thermal Degradation : DSC analysis shows decomposition onset at 210°C (ΔH = 180 J/g).

  • pH Sensitivity :

    • Stable in pH 2–8 (aqueous buffer, 25°C).

    • Degrades to 8-hydroxyquinoline-5-sulfonic acid under alkaline conditions (pH > 10).

Comparative Reactivity with Analogues

CompoundKey ReactionDistinctive Feature
8-HydroxyquinolineChelation with Cu²⁺Lacks sulfonic acid solubility
5-Sulfo-8-hydroxyquinolineSulfonate ester formationNo butylcarbamoyl group
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid Dual chelation + carbamoylationSynergistic antibacterial/antitumor activity

This compound’s multifunctional reactivity—spanning chelation, electrophilic substitution, and derivatization—positions it as a versatile scaffold in medicinal chemistry and materials science. Its metal complexes and sulfonated derivatives merit further exploration for targeted drug delivery and catalytic applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid exhibits notable antimicrobial properties. The compound has been tested against a range of pathogens, including bacteria and fungi. For instance, studies have shown that its incorporation into polymer matrices enhances the antibacterial and antifungal activities of these materials. In particular, the complexation of this compound with metal ions such as copper and iron significantly boosts its antimicrobial efficacy, making it suitable for applications in wound dressings and localized tumor treatments .

Case Study: Antibacterial Efficacy

  • Pathogens Tested : Staphylococcus aureus, Candida albicans
  • Findings : The compound demonstrated zones of inhibition indicating effective antibacterial and antifungal properties when incorporated into electrospun mats .

Materials Science

2.1 Development of Biocompatible Materials

The integration of this compound into poly(vinyl alcohol) and chitosan matrices has led to the development of biocompatible materials with enhanced mechanical properties and biological activity. These materials are being explored for use in drug delivery systems due to their ability to release the active compound over time, which is critical for sustained therapeutic effects.

Data Table: Material Properties

Material CompositionAntibacterial ActivityAntifungal ActivityCytotoxicity (HeLa Cells)
PVA/Chitosan/SQEffectiveEffectiveModerate
PVA/Chitosan/SQ.Cu²⁺ ComplexEnhancedEnhancedHigh
PVA/Chitosan/SQ.Fe³⁺ ComplexEnhancedModerateHigh

Analytical Chemistry

3.1 Chelating Agent in Metal Ion Detection

The chelating properties of this compound make it a valuable tool in analytical chemistry for detecting metal ions. Its ability to form stable complexes with various metal ions allows for sensitive detection methods in environmental monitoring and clinical diagnostics.

Case Study: Metal Ion Detection

  • Application : Detection of Cu²⁺ and Fe³⁺ ions in aqueous solutions.
  • Methodology : UV-Vis spectrophotometry was employed to measure absorbance changes upon complexation.
  • Results : The detection limits were found to be within regulatory thresholds for environmental safety .

Mechanism of Action

The mechanism of action of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The 8-hydroxyquinoline-5-sulfonic acid core is highly versatile, with modifications at positions 7 and 8 significantly altering its properties. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
7-Bromo-8-hydroxyquinoline-5-sulfonic acid Br at position 7 High antifungal activity (MIC: 8 µg/mL)
8-Hydroxyquinoline-5-sulfonic acid isobutylamide Isobutylamide at position 5 PET-inhibiting activity (IC50: 12 µM)
5,7-Dichloro-2-(2-{4-[2-(5,7-dichloro-8-hydroxyquinolin-2-yl)vinyl]phenyl}vinyl)quinolin-8-ol Dichloro and extended vinyl groups Superior antimycobacterial activity (MIC: 4 µg/mL)
7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid Azo group at position 7 Selective Zn(II) chelation for spectrophotometry (ε: 3.75 × 10⁴ L/mol·cm)
8-Hydroxy-7-iodoquinoline-5-sulfonic acid Iodo at position 7 Layered crystal structures for co-crystal engineering

Key Observations :

  • Antifungal Activity : Bromine or bulky substituents (e.g., dichloro-vinyl groups) at position 7 enhance antifungal potency, likely due to increased lipophilicity and membrane penetration .
  • Metal Chelation : Azo derivatives (e.g., 7-(4-nitrophenylazo)-) exhibit strong selectivity for Zn(II) and Al(III), enabling sensitive spectrophotometric detection .
  • Crystallography : Iodo or sulfonic acid groups facilitate co-crystal formation with pyridine derivatives, suggesting applications in materials science .
Physicochemical Properties
  • Lipophilicity (logK) : Carbamoyl and azo substituents increase logK values (e.g., 7-(4-nitrophenylazo)- derivative: logK = 2.1), enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Sulfonic acid derivatives form stable metal complexes (e.g., Zn(II)-p-NIAZOXS stable for >24 h), crucial for analytical applications .

Biological Activity

7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid (often referred to as SQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article focuses on the biological activity of SQ, particularly its antimicrobial, anticancer, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of SQ can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O₄S
  • Molar Mass : 243.24 g/mol
  • CAS Number : 283158-18-9

The presence of the sulfonic acid group enhances its solubility in water and facilitates interactions with various biological targets.

Antimicrobial Activity

SQ has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that SQ exhibits potent activity against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Fungi : Candida albicans

In vitro studies have shown that SQ-containing materials, such as electrospun fibrous mats, exhibit substantial antibacterial and antifungal activities due to the incorporation of transition metal ions like Cu²⁺ and Fe³⁺, which enhance its efficacy .

MicroorganismActivity Level (Zone of Inhibition)
Staphylococcus aureus15 mm
Candida albicans12 mm

Antitumor Activity

The cytotoxic effects of SQ have been evaluated using human cervical cancer cell lines (HeLa cells). The findings indicate that SQ exhibits dose-dependent cytotoxicity, with significant reductions in cell viability at concentrations as low as 340 µg/mL. The incorporation of metal complexes further enhances this effect, suggesting potential applications in cancer therapy .

Treatment TypeCell Viability (%) at 340 µg/mL
SQ45%
SQ + Cu²⁺ Complex25%
Control (Untreated)100%

The biological activity of SQ is attributed to several mechanisms:

  • Metal Ion Coordination : The ability of SQ to form complexes with metal ions enhances its biological activity by increasing its stability and bioavailability.
  • Reactive Oxygen Species (ROS) Generation : SQ can induce oxidative stress in microbial cells and cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : SQ has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A study investigated the incorporation of SQ into poly(vinyl alcohol) mats for wound dressing applications. The results showed that these mats exhibited significant antibacterial and antifungal properties, making them suitable for local treatment of infections .
  • Antitumor Activity Assessment : In a comparative study involving various derivatives of 8-hydroxyquinoline, SQ was highlighted for its strong cytotoxic effects against HeLa cells. The study concluded that modifications to the quinoline structure could enhance antitumor efficacy .

Q & A

Q. What are the recommended synthetic routes for 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically begins with the parent compound, 8-hydroxyquinoline-5-sulfonic acid (CAS 84-88-8), which is functionalized at the 7-position via carbamoylation. A butyl isocyanate or chloroformate reagent can be used to introduce the butylcarbamoyl group under alkaline conditions (pH 8–10) to favor nucleophilic substitution. Post-reaction, purification via reversed-phase HPLC or column chromatography is recommended to isolate the product. Purity can be validated using TLC (silica gel, methanol:ethyl acetate 1:4) and quantified via HPLC with UV detection at 254 nm, referencing the parent compound’s spectral data .

Q. Which spectroscopic techniques are optimal for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural confirmation:
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d₆ to identify the butylcarbamoyl group (δ ~2.8 ppm for NH, δ ~3.3 ppm for CH₂) and sulfonic acid protons (broad peak at δ ~12 ppm).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of carbamate) and ~1040 cm⁻¹ (S=O stretch of sulfonic acid).
  • Mass Spectrometry : ESI-MS in negative mode to observe the molecular ion [M-H]⁻ at m/z 323.2 (calculated for C₁₄H₁₆N₂O₅S). Cross-reference with NIST’s 8-hydroxyquinoline-5-sulfonic acid data for baseline comparisons .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) improve the synthesis and functionalization of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can predict reaction pathways for carbamoylation, identifying transition states and regioselectivity. For example, modeling the electrophilic substitution at the 7-position versus competing sites (e.g., 2- or 4-positions) helps optimize reaction conditions. Computational screening of solvents (e.g., DMF vs. THF) for polarity effects on reaction kinetics can reduce trial-and-error experimentation. Post-synthesis, molecular docking studies can predict metal-binding affinities (e.g., Al³⁺, Zn²⁺) to guide applications in sensor design .

Q. What experimental strategies address conflicting data in metal-binding studies involving this compound?

  • Methodological Answer : Contradictions in metal-binding data (e.g., fluorescence quenching vs. enhancement) may arise from pH-dependent speciation or competing ions. To resolve this:
  • Perform titrations under buffered conditions (pH 4–7) to stabilize metal-ligand complexes.
  • Use competitive binding assays with EDTA or citrate to assess selectivity.
  • Employ X-ray absorption spectroscopy (XAS) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry. For example, Al³⁺ binding in weakly acidic media may follow a 1:2 (metal:ligand) ratio, as seen in analogous 8-hydroxyquinoline derivatives .

Q. How can structural analogs of this compound be engineered for use as fluorescent probes in biological systems?

  • Methodological Answer : Fluorescence tuning requires modifying the carbamoyl side chain or sulfonic acid group. For intracellular Zn²⁺ sensing:
  • Replace the butyl group with a hydrophilic moiety (e.g., polyethylene glycol) to enhance aqueous solubility.
  • Conduct time-resolved fluorescence microscopy to track probe localization in live cells.
  • Validate specificity using knockout models (e.g., Zn²⁺-depleted media) and compare with established probes like Zinquin. Prior studies on 8-amidoquinoline derivatives demonstrate emission shifts (~450 nm to ~500 nm) upon metal binding, which can be replicated here .

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